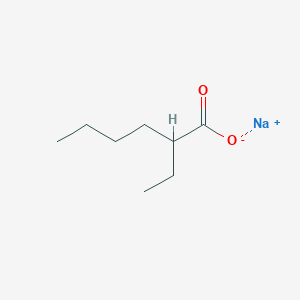

Sodium 2-ethylhexanoate

Overview

Description

Sodium 2-ethylhexanoate is a chemical compound with the molecular formula C8H15NaO2. It is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol. This compound is widely used in various industrial applications, including as a catalyst, stabilizer, and intermediate in chemical synthesis .

Mechanism of Action

Target of Action

Sodium 2-ethylhexanoate, a carboxylic acid, is known to interact with β-carbonic anhydrases (CAs, EC 4.2.1.1) from pathogenic fungi Cryptococcus neoformans (Can2) and Candida albicans (Nce103) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It has been suggested that the differences in the teratologic effects of the enantiomers of this compound are likely due to their specific interaction with chiral molecules in the target .

Biochemical Pathways

Given its interaction with carbonic anhydrases, it can be inferred that it may influence the carbon dioxide and bicarbonate equilibrium in the cell, which is crucial for many biological processes including ph regulation and co2 transport .

Pharmacokinetics

Pharmacokinetic analyses for each of the enantiomers of this compound were performed in maternal plasma, maternal muscle, and embryo. The peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration . The area under the concentration versus time curve values for the two enantiomers were approximately 10% higher for the ®-antipode because of a slightly slower elimination of this compound .

Result of Action

It has been demonstrated that the ®-enantiomer of this compound is a more potent teratogen than the (s)-enantiomer for inducing exencephaly and other organ malformations .

Biochemical Analysis

Biochemical Properties

Sodium 2-ethylhexanoate plays a crucial role in biochemical reactions. It is primarily used in the acylation of amines . The compound interacts with various enzymes and proteins, facilitating the formation of amine compounds through reductive amination with sodium carbonate

Cellular Effects

The effects of this compound on cellular processes are not fully understood. It is known that the compound can influence cell function. For instance, it has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to changes in gene expression and enzyme activity . The compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules and influencing enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited . Further in vitro or in vivo studies are needed to fully understand these temporal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving 2-ethylhexanoic acid in an organic solvent, such as methanol or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-ethylhexanol with sodium hydroxide in the presence of a catalyst such as copper (II) oxide. The reaction is carried out under atmospheric pressure and optimized to achieve a high yield of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylhexanoate undergoes various chemical reactions, including:

Acylation: It is used as a base and catalyst in the acylation of amines, facilitating the formation of amides.

Substitution: It can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Acylation: Common reagents include amines and acyl chlorides.

Substitution: Reagents such as alkyl halides can be used to replace the sodium ion in this compound.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Sodium 2-ethylhexanoate can be compared with other similar compounds, such as:

Sodium octanoate: Similar in structure but with a shorter carbon chain, making it less hydrophobic.

Sodium hexanoate: Also similar but with an even shorter carbon chain, affecting its solubility and reactivity.

Sodium phenylpyruvate: Different in structure but used in similar applications as a catalyst and stabilizer.

Uniqueness: this compound is unique due to its branched carbon chain, which provides distinct hydrophobic properties and enhances its effectiveness as a catalyst and stabilizer in various applications .

Biological Activity

Sodium 2-ethylhexanoate (Na-2-EH) is a sodium salt of 2-ethylhexanoic acid, a branched-chain fatty acid with diverse applications in organic synthesis, catalysis, and biological research. This compound exhibits significant biological activity, which has been the subject of various studies. This article delves into its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 166.20 g/mol. It is known for its solubility in water and organic solvents, making it versatile for various applications. The compound's structure features a branched aliphatic chain, contributing to its unique reactivity and interactions with biological systems.

1. Inhibition of Carbonic Anhydrases

One of the notable biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs), particularly the β-class enzymes from fungal pathogens such as Candida albicans and Cryptococcus neoformans. Research has shown that branched aliphatic carboxylates, including this compound, can effectively inhibit these enzymes, which are crucial for fungal survival and proliferation .

2. Teratogenic Effects

A pivotal study investigated the teratogenic effects of this compound using a murine model. The research demonstrated that multiple administrations of the compound could induce exencephaly, a severe neural tube defect, highlighting its potential developmental toxicity . This finding underscores the importance of understanding the compound's pharmacokinetics and safety profile in developmental contexts.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : By inhibiting carbonic anhydrases, this compound disrupts essential metabolic processes in fungi, leading to reduced viability.

- Developmental Disruption : The teratogenic effects observed in animal models suggest that this compound may interfere with normal embryonic development pathways.

Case Study: Aerobic Oxidation Catalysis

A study explored the influence of this compound on the aerobic oxidation of 2-ethylhexanal. It was found that increasing concentrations of this compound enhanced selectivity towards carboxylic acids while affecting conversion rates negatively beyond certain thresholds. Specifically, at concentrations above 2% wt, selectivities higher than 98% were achieved without significant loss in conversion efficiency .

Case Study: Ecotoxicological Assessment

In an ecological risk assessment conducted by Environment Canada, this compound was evaluated alongside its calcium salt forms. The study concluded that these compounds exhibited low potential to cause ecological harm based on metrics such as bioavailability and chemical reactivity . This assessment is critical for understanding the environmental impact of this compound in industrial applications.

Summary Table of Biological Activities

Properties

CAS No. |

19766-89-3 |

|---|---|

Molecular Formula |

C8H16NaO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

sodium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

JRVKWZTUEHWGRW-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCC(CC)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Na] |

Key on ui other cas no. |

19766-89-3 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

2-Ethylhexanoic Acid Sodium Salt; 2-Ethylcaproic Acid Sodium Salt; _x000B_Sodium 2-Ethylcaproate; |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.